Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate
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Overview
Description
Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is a synthetic organic compound that belongs to the pyrimidine class of chemicals This compound is characterized by the presence of a pyrimidine ring substituted with a methyl ester group, a dichlorophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate typically involves the following steps:
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Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
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Introduction of the Dichlorophenyl Group: : The 3,5-dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable pyrimidine intermediate with 3,5-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
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Esterification: : The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3,5-dichlorophenyl)-6-methylpyrimidine-2-carboxylate
- Methyl 4-(3,5-dichlorophenyl)-6-(difluoromethyl)pyrimidine-2-carboxylate
- Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxamide
Uniqueness
Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is unique due to the presence of both the trifluoromethyl group and the dichlorophenyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H7Cl2F3N2O2 |
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Molecular Weight |
351.10 g/mol |
IUPAC Name |
methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C13H7Cl2F3N2O2/c1-22-12(21)11-19-9(5-10(20-11)13(16,17)18)6-2-7(14)4-8(15)3-6/h2-5H,1H3 |
InChI Key |
OKZULQMGZKBUGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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